5-(3-Chloro-4-fluoro-phenyl)-furan-2-carbonitrile
Overview
Description
5-(3-Chloro-4-fluoro-phenyl)-furan-2-carbonitrile: is an organic compound that features a furan ring substituted with a nitrile group and a phenyl ring that has both chlorine and fluorine substituents
Scientific Research Applications
Chemistry: 5-(3-Chloro-4-fluoro-phenyl)-furan-2-carbonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-fluoro-phenyl)-furan-2-carbonitrile typically involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the nitrile group. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-fluoro-phenyl)-furan-2-carbonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the halogenated phenyl ring can participate in π-π interactions or halogen bonding. These interactions can influence the compound’s biological activity or reactivity in chemical processes.
Comparison with Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 3-chloro-4-fluorophenyl isocyanate
- 3-chloro-4-fluorophenyl isothiocyanate
Comparison: 5-(3-Chloro-4-fluoro-phenyl)-furan-2-carbonitrile is unique due to the presence of both a furan ring and a nitrile group, which are not commonly found together in similar compounds. The combination of these functional groups provides distinct reactivity and potential applications. In contrast, compounds like 3-chloro-4-fluorophenylboronic acid and 3-chloro-4-fluorophenyl isocyanate have different functional groups that confer different chemical properties and applications.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)furan-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClFNO/c12-9-5-7(1-3-10(9)13)11-4-2-8(6-14)15-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIZLEQWSVEAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C#N)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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